molecular formula C16H14F2O2 B1327480 2',4'-Difluoro-3-(2-methoxyphenyl)propiophenone CAS No. 898774-10-2

2',4'-Difluoro-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327480
CAS No.: 898774-10-2
M. Wt: 276.28 g/mol
InChI Key: KTANXKXLLQDZSK-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14F2O2 and a molecular weight of 276.28 g/mol . It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, making it a fluorinated aromatic ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro-3-(2-methoxyphenyl)propiophenone typically involves the reaction of 2,4-difluorobenzaldehyde with 2-methoxyphenylacetic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2’,4’-Difluoro-3-(2-methoxyphenyl)propiophenone may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,4’-Difluoro-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4’-Difluoro-3-(2-methoxyphenyl)propiophenone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The combination of fluorine and methoxy groups provides a distinct set of chemical and physical properties that can be leveraged in various applications .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O2/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTANXKXLLQDZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644201
Record name 1-(2,4-Difluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-10-2
Record name 1-(2,4-Difluorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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